molecular formula C17H15N3OS B5549389 N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide

N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide

Cat. No. B5549389
M. Wt: 309.4 g/mol
InChI Key: XPIKAPWOCLQOOV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene analogs, including compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, involves replacing aromatic rings with isosteric or isoelectronic aromatic rings to evaluate their potential carcinogenicity. These compounds have been synthesized and evaluated for potential carcinogenicity, indicating a nuanced approach to understanding their chemical behaviors (Ashby et al., 1978).

Molecular Structure Analysis

The molecular structure of compounds similar to N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide has been investigated through high-resolution spectroscopy and ab initio calculations. These studies provide insight into the conformation of observed products, highlighting the complex nature of their molecular structures and their potential implications for chemical behavior and reactivity (Issac & Tierney, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and related compounds have been a subject of interest. For instance, the reaction of chloral with substituted anilines leading to the formation of various intermediates sheds light on the reactivity and potential transformations these compounds can undergo, contributing to their chemical diversity and potential utility in various applications (Issac & Tierney, 1996).

Physical Properties Analysis

Research on the physical properties of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide and structurally related compounds, while not directly cited, is crucial for understanding their stability, solubility, and overall behavior in different environments. These properties are essential for predicting how these compounds might interact in biological systems or during chemical reactions.

Chemical Properties Analysis

The chemical properties of 1,3-thiazolidin-4-ones, which share structural similarities with N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide, have been extensively studied. These compounds are known for their versatility in medicinal chemistry due to their biological activities. Their synthesis, structural modifications, and the exploration of their diverse reactions offer significant scope in drug development and other chemical applications (Cunico, Gomes, & Vellasco, 2008).

Scientific Research Applications

Antitumor Activity

Derivatives of N-{4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl}acetamide have been synthesized and evaluated for their antitumor activity. One study focused on the synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, revealing considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds as therapeutic agents in cancer treatment (Yurttaş et al., 2015).

Antibacterial and Antifungal Properties

Another area of application is in combating bacterial and fungal infections. Research demonstrates that certain N-phenylacetamide derivatives containing 4-arylthiazole moieties exhibit promising antibacterial activities against specific bacterial strains. For instance, one compound showed superior efficacy compared to traditional agents like bismerthiazol and thiodiazole copper, suggesting these derivatives could be potential leads in designing new antibacterial agents (Lu et al., 2020).

Antimicrobial and Anti-Microbial Activities

Further, a study on novel thiazole derivatives integrated with a pyrazole moiety indicated significant anti-bacterial and anti-fungal activities, underscoring the broad-spectrum potential of these compounds against various microbial pathogens (Saravanan et al., 2010).

Antimicrobial Agents

In the pursuit of new antimicrobial agents, N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized, displaying antibacterial and antifungal properties against several pathogens, indicating their potential as antimicrobial agents (Baviskar et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many thiazole derivatives have been found to exhibit antimicrobial, antifungal, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry. This could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

N-[4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)19-17-20-16(11-22-17)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIKAPWOCLQOOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5935906

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